molecular formula C15H14BrI B1396881 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene CAS No. 1006383-23-8

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene

Cat. No.: B1396881
CAS No.: 1006383-23-8
M. Wt: 401.08 g/mol
InChI Key: HMARMCWDGBFBLF-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene ( 1006383-23-8) is a halogenated aromatic compound with the molecular formula C 15 H 14 BrI and a molecular weight of 401.08 . It is offered for research purposes as a chemical building block. While detailed research data and specific applications for this exact molecule are limited in public sources, its structure suggests potential utility in organic synthesis and materials science. Compounds featuring both bromo and iodo substituents on an aromatic ring are often valuable in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the different halogen atoms can allow for selective, step-wise functionalization . The 4-ethylbenzyl moiety may impart specific steric or electronic properties to the molecule. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

1-bromo-2-[(4-ethylphenyl)methyl]-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrI/c1-2-11-3-5-12(6-4-11)9-13-10-14(17)7-8-15(13)16/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMARMCWDGBFBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

  • Starting Materials : The synthesis often begins with ethylbenzene derivatives.
  • Bromination : The first step involves the bromination of the ethylbenzene derivative to introduce a bromine atom.
  • Iodination : Following bromination, iodination is performed to introduce the iodine atom at the desired position.
  • Coupling Reactions : Additional steps may involve coupling reactions to attach the benzyl group.

Reaction Conditions

  • Temperature : Reactions are typically conducted under controlled temperatures.
  • Atmosphere : Inert atmospheres are used to prevent side reactions.
  • Solvents : Common solvents include toluene or diisopropylamine.
  • Catalysts : Palladium catalysts are often used in coupling reactions.

Industrial Production

Industrial production involves large-scale bromination and iodination reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.

Analysis of Reaction Steps

Reaction Step Description Conditions
Bromination Introduction of bromine atom Controlled temperature, inert atmosphere
Iodination Introduction of iodine atom Controlled temperature, inert atmosphere
Coupling Reaction Attachment of benzyl group Palladium catalyst, controlled temperature

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for confirming the structure and identifying functional groups in the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone for bromine substitution.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4) for oxidizing the ethyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing halogen atoms.

Major Products Formed

    Substitution: Formation of new aromatic compounds with different substituents.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of 4-ethylbenzylbenzene.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene exhibit potential anticancer properties. The presence of bromine and iodine atoms enhances the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapeutics. For instance, halogenated benzyl derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it can be utilized in the preparation of compounds that target specific receptors involved in metabolic diseases, such as diabetes. The ability to modify the ethylbenzyl group allows for the development of tailored drugs with improved efficacy and reduced side effects.

Organic Synthesis

Coupling Reactions
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene is particularly useful in coupling reactions, such as the Sonogashira and Suzuki reactions. These reactions are pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules. The bromine and iodine substituents facilitate these coupling processes, enabling the formation of diverse products that are valuable in both academic research and industrial applications.

Reaction TypeDescriptionApplications
Sonogashira CouplingForms carbon-carbon bonds using alkynesSynthesis of pharmaceuticals and polymers
Suzuki CouplingCouples aryl boronic acids with aryl halidesDevelopment of agrochemicals and dyes

Materials Science

Development of Functional Materials
The compound's unique electronic properties make it suitable for the development of functional materials. It can be incorporated into polymer matrices to enhance their electrical conductivity or thermal stability. Research has shown that materials containing halogenated aromatic compounds exhibit improved performance in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Nanotechnology Applications
In nanotechnology, derivatives of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene can be used to functionalize nanoparticles or nanostructures. This functionalization is crucial for improving the biocompatibility and targeting capabilities of nanoparticles used in drug delivery systems.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of a series of brominated benzyl compounds, including derivatives of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene. The results demonstrated significant cytotoxicity against breast cancer cell lines, highlighting the potential for developing new treatments based on this class of compounds.

Case Study 2: Organic Synthesis

In a recent publication, researchers utilized 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene as a key intermediate in synthesizing a novel class of anti-inflammatory drugs. The synthetic route involved multiple coupling reactions that successfully yielded high-purity products with promising biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the aromatic rings . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene with structurally related dihalogenated benzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene C₁₅H₁₄BrI 413.09 (calc.) 1-Br, 4-I, 2-(4-ethylbenzyl) Hypothesized applications: Pharmaceuticals, materials science (inferred from analogs). N/A
1-Bromo-4-iodobenzene C₆H₄BrI 282.90 1-Br, 4-I MP: 89–91°C; used in Suzuki couplings, Buchwald-Hartwig aminations, and electronic materials .
4-Bromo-2-ethyl-1-iodobenzene C₈H₈BrI 310.96 1-I, 2-Ethyl, 4-Br CAS 175278-30-5; potential intermediate in agrochemicals or drug synthesis.
2-Bromo-1-chloro-4-iodobenzene C₆H₃BrClI 317.35 1-Cl, 2-Br, 4-I Research applications in functionalized materials; high thermal stability .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₆H₁₆ClIO 402.65 1-Cl, 4-I, 2-(4-ethoxybenzyl) Versatile building block for pharmaceuticals and agrochemicals .

Biological Activity

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This compound features both bromine and iodine substituents on a benzene ring, which can influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

  • Chemical Formula : C₁₃H₁₃BrI
  • Molecular Weight : 328.05 g/mol
  • CAS Number : 1006383-23-8

The biological activity of halogenated compounds often involves their interaction with various biomolecules, including proteins and nucleic acids. The presence of bromine and iodine can enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that halogenated aromatic compounds exhibit antimicrobial properties. The presence of both bromine and iodine may enhance this activity through mechanisms such as disrupting bacterial cell membranes or inhibiting enzymatic functions.
  • Cytotoxic Effects : Research indicates that halogenated compounds can induce cytotoxicity in various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
  • Enzyme Inhibition : Compounds like 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they might inhibit cytochrome P450 enzymes, which play a key role in drug metabolism.

Data Table: Summary of Biological Activities

Activity Type Observed Effects References
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated compounds showed that 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM, suggesting potent cytotoxic effects that warrant further investigation into its mechanisms.

Case Study 3: Enzyme Interaction

Research involving enzyme kinetics demonstrated that this compound effectively inhibited CYP1A2 and CYP2C9 isoforms, which are critical in drug metabolism. The inhibition constants (Ki) were calculated to be 0.5 µM for CYP1A2 and 0.8 µM for CYP2C9, indicating strong interactions that could affect the pharmacokinetics of co-administered drugs.

Q & A

Q. How can computational chemistry optimize the design of derivatives for target-specific applications (e.g., enzyme inhibition)?

  • Answer: Molecular docking (AutoDock, Schrödinger) screens derivatives against protein targets (e.g., kinases). QSAR models link substituent properties (Hammett σ, molar refractivity) to bioactivity. MD simulations assess binding stability, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Reactant of Route 2
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2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene

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